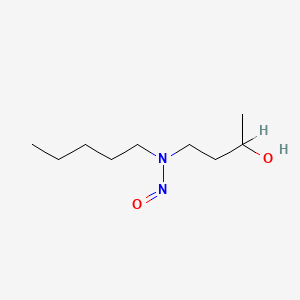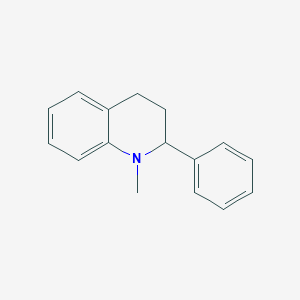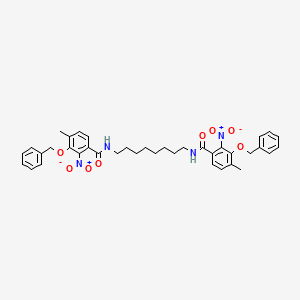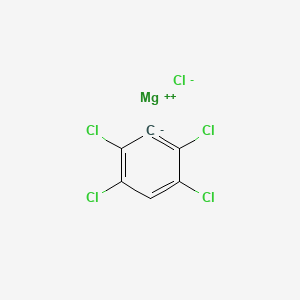![molecular formula C14H18O6 B14427133 2,2'-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid) CAS No. 85629-92-1](/img/structure/B14427133.png)
2,2'-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid) is an organic compound with the molecular formula C10H10O6 and a molecular weight of 226.18 g/mol . . This compound is characterized by the presence of two acetic acid groups attached to a 1,3-phenylenebis(oxy) backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid) typically involves the reaction of resorcinol with chloroacetic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include:
Temperature: The reaction is usually conducted at elevated temperatures to facilitate the reaction.
Catalysts: Acidic or basic catalysts may be used to enhance the reaction rate.
Solvents: Common solvents include water or organic solvents like ethanol.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid) involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:
Continuous Stirred-Tank Reactors (CSTR): To maintain consistent reaction conditions.
Purification Steps: Such as crystallization or distillation to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens or nitrating agents.
Major Products
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2,2’-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its therapeutic properties.
Industry: Utilized in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of 2,2’-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid) involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibiting or activating enzymatic reactions.
Interact with Receptors: Modulating signal transduction pathways.
Affect Cellular Processes: Influencing cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Resorcinol: A precursor in the synthesis of 2,2’-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid).
Chloroacetic Acid: Used in the synthesis process.
Other Phenylenebis(oxy) Compounds: Such as 2,2’-[1,4-Phenylenebis(oxy)]bis(2-methylpropanoic acid).
Uniqueness
2,2’-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Eigenschaften
CAS-Nummer |
85629-92-1 |
|---|---|
Molekularformel |
C14H18O6 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
2-[3-(2-carboxypropan-2-yloxy)phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C14H18O6/c1-13(2,11(15)16)19-9-6-5-7-10(8-9)20-14(3,4)12(17)18/h5-8H,1-4H3,(H,15,16)(H,17,18) |
InChI-Schlüssel |
LORBAVYHMOPDGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)O)OC1=CC(=CC=C1)OC(C)(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Bis[bis(trimethylsilyl)methyl]phosphane](/img/structure/B14427098.png)




![2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14427120.png)




![3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one](/img/structure/B14427140.png)
